Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-
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Overview
Description
Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- is an organic compound with the molecular formula C18H20O4S2 . This compound is characterized by the presence of a benzene ring and a cyclohexylidene group linked by sulfonyl groups. It is a complex molecule that finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- typically involves the reaction of benzene derivatives with cyclohexylidene and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The process is scaled up from laboratory conditions to industrial scale, ensuring that the reaction parameters are maintained to produce the compound efficiently. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-[methylenebis(sulfonyl)]bis-
- Benzene, 1,1’-[ethylenebis(sulfonyl)]bis-
- Benzene, 1,1’-[propylidenebis(sulfonyl)]bis-
Uniqueness
Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
103979-48-2 |
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Molecular Formula |
C18H20O4S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)cyclohexyl]sulfonylbenzene |
InChI |
InChI=1S/C18H20O4S2/c19-23(20,16-10-4-1-5-11-16)18(14-8-3-9-15-18)24(21,22)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
MFHRIYCSTNYZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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